3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
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Description
3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H15F2N5O3S and its molecular weight is 431.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole derivatives, have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Based on the structural similarity to other triazole derivatives, it can be inferred that the compound may bind to its target receptors or enzymes, leading to changes in their function .
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential impact on the body.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
Similar compounds have been found to exhibit remarkable thermal stabilities , suggesting that this compound may also be stable under various environmental conditions.
Properties
IUPAC Name |
3-fluoro-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5O3S/c20-14-4-1-3-13(11-14)19-24-23-17-7-8-18(25-26(17)19)29-10-9-22-30(27,28)16-6-2-5-15(21)12-16/h1-8,11-12,22H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLUFKAROZNNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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